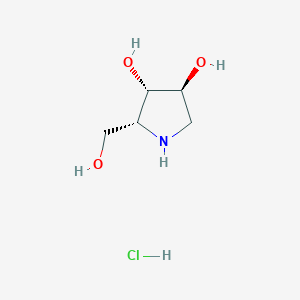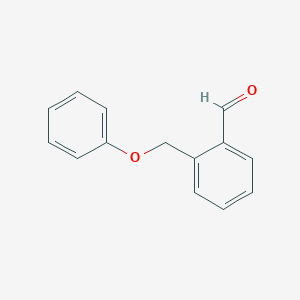
(2R,3S,4S)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S,4S)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, biochemistry, and molecular biology. This compound is a derivative of pyrrolidine and is commonly referred to as D-ribose. D-ribose is a naturally occurring sugar molecule that plays a vital role in the production of ATP, which is the primary source of energy in cells.
Mechanism of Action
The mechanism of action of (2R,3S,4S)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride is not fully understood. However, it is believed that this compound may act as a substrate for enzymes involved in the metabolism of ribose, which may play a role in the production of ATP. Additionally, this compound may also have an antioxidant effect, which may help protect cells from oxidative damage.
Biochemical and physiological effects:
(2R,3S,4S)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride has been found to have several biochemical and physiological effects. For example, this compound has been shown to increase the production of ATP in cells, which may help improve energy metabolism. Additionally, this compound may also have an antioxidant effect, which may help protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using (2R,3S,4S)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride in lab experiments is its potential to improve energy metabolism in cells. Additionally, this compound may also have an antioxidant effect, which may help protect cells from oxidative damage. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research involving (2R,3S,4S)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride. One possible direction is to further investigate the potential applications of this compound in the treatment of various metabolic disorders, such as diabetes and cancer. Additionally, future research could focus on elucidating the mechanism of action of this compound, which may help to further understand its potential applications in various fields of scientific research. Finally, future research could also focus on developing new synthesis methods for this compound, which may help to improve its availability for research purposes.
Synthesis Methods
The synthesis of (2R,3S,4S)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride involves several steps, starting with the conversion of ribose into ribose-5-phosphate. This intermediate is then converted into 2-deoxyribose-5-phosphate, which is further converted into 2-deoxyribose-5-phosphate aldolase. The final step involves the addition of hydroxymethylpyrrolidine to the aldolase to produce (2R,3S,4S)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride.
Scientific Research Applications
(2R,3S,4S)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride has been extensively studied for its potential applications in various fields of scientific research. One of the primary uses of this compound is in the field of biochemistry, where it is used as a substrate for enzymes involved in the metabolism of ribose. Additionally, this compound has been found to be useful in the study of various metabolic disorders, such as diabetes and cancer.
properties
CAS RN |
186759-56-8 |
|---|---|
Product Name |
(2R,3S,4S)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride |
Molecular Formula |
C5H12ClNO3 |
Molecular Weight |
169.61 g/mol |
IUPAC Name |
(2R,3S,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol;hydrochloride |
InChI |
InChI=1S/C5H11NO3.ClH/c7-2-3-5(9)4(8)1-6-3;/h3-9H,1-2H2;1H/t3-,4+,5+;/m1./s1 |
InChI Key |
PZGVJCJRMKIVLJ-UZKLXKKNSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@H](N1)CO)O)O.Cl |
SMILES |
C1C(C(C(N1)CO)O)O.Cl |
Canonical SMILES |
C1C(C(C(N1)CO)O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(Chloromethyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B64072.png)


![7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B64083.png)




![1-[1-(Diphenylmethyl)-3-azetidinyl]-4-(methylsulfonyl)-piperazine](/img/structure/B64095.png)
![4-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B64096.png)

![2-Oxo-1,4-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B64102.png)

